2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-9-7-16-14(22-9)18-13(21)10-5-6-12-17-11(15(2,3)4)8-20(12)19-10/h5-8H,1-4H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFKHPXAOGMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Coupling Conditions
A representative procedure involves reacting 6-bromoimidazo[1,2-b]pyridazine-2-carboxylic acid with the tert-butyl boronic ester (1.1 eq) in toluene/ethanol (2:1) and aqueous Na2CO3 (2.0 M) under Pd(PPh3)4 catalysis (0.05 eq) at 80°C for 4.5 hours. This yields the tert-butyl-substituted intermediate in 93% yield after silica gel purification (Hexanes:EtOAc = 9:1). Microwave irradiation at 80°C for 30 minutes with PdCl2(dppf) further accelerates the reaction, achieving quantitative conversion.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Catalyst | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | Toluene/EtOH/H2O | 80°C | 4.5 h | 93% |
| PdCl2(dppf) | Dioxane/H2O | 80°C (MW) | 0.5 h | 100% |
Carboxamide Formation with 5-Methyl-1,3-thiazol-2-amine
The carboxylic acid at position 6 is converted to the corresponding amide via activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). In a typical procedure, the acid (1.0 eq) is treated with EDCl (1.2 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) in DCM for 1 hour, followed by addition of 5-methyl-1,3-thiazol-2-amine (1.5 eq). The reaction proceeds at room temperature for 12 hours, affording the target compound in 85% yield after recrystallization from ethanol.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, gradient elution with EtOAc/hexanes) or recrystallization. LC-MS and 1H NMR confirm structural integrity:
-
1H NMR (400 MHz, DMSO-d6) : δ 9.89 (s, 1H, NH), 8.29 (s, 1H, thiazole-H), 2.36 (s, 3H, CH3).
Alternative Routes and Scalability
A scalable one-pot approach combines Suzuki coupling and amidation in sequential steps, reducing purification bottlenecks. Using Pd(dppf)Cl2 in dioxane/water at 90°C, the tert-butyl intermediate is generated in situ and directly amidated, achieving an overall yield of 79% .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as a precursor for the synthesis of other biologically active molecules or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isomeric Variations
Imidazo[1,2-b]pyridazines are more synthetically accessible and pharmacologically explored than isomers like imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine. The shared nitrogen atom in imidazo[1,2-b]pyridazines (vs. distinct nitrogen arrangements in other isomers) facilitates diverse substitution patterns, enabling tailored biological activity .
Substituent-Driven Activity
Key Observations:
- Substituent Position : The 6-position is critical for target engagement. Carboxamide groups (as in the target compound) may improve solubility and receptor binding compared to ester or thioether groups .
- Aromatic vs. Aliphatic Substituents : The 5-methylthiazole in the target compound offers a planar heterocycle for π-π interactions, contrasting with the 3-fluorophenylpyrrolidinyl group in , which introduces conformational flexibility .
- Steric Effects : The tert-butyl group at the 2-position likely enhances selectivity by preventing off-target interactions, a feature absent in smaller substituents like methyl or chloro groups .
Binding and Selectivity
- Benzodiazepine Receptor: While the target compound’s activity here is unconfirmed, analogs with 6-(methoxybenzylamino) substituents show IC₅₀ values as low as 1 nM . The thiazole carboxamide may mimic these substituents but with improved metabolic stability.
- Kinase Inhibition : Patent data () suggests imidazo[1,2-b]pyridazines with tricyclic modifications act as Haspin inhibitors. The tert-butyl group in the target compound could stabilize hydrophobic binding pockets in kinase domains .
Therapeutic Potential and Competitive Advantages
- ADME Properties : The tert-butyl group may extend half-life via reduced CYP-mediated metabolism, while the thiazole ring could enhance bioavailability compared to fluorine-containing analogs () .
Q & A
Q. Key Challenges :
- Steric hindrance from the tert-butyl group may reduce coupling efficiency.
- Optimize reaction time and temperature to prevent decomposition of the thiazole ring.
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation:
Crystal Growth : Use slow evaporation of a DCM/hexane solution to obtain single crystals.
Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution diffraction.
Refinement : Apply SHELXL for small-molecule refinement, focusing on resolving disorder in the tert-butyl group .
Q. Example Parameters (Hypothetical) :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | <0.05 |
| Torsion Angles | Thiazole: 178.5° |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Analog Synthesis : Modify substituents systematically (e.g., tert-butyl → cyclopropyl, thiazole → oxazole) .
Biological Assays :
- Kinase Inhibition : Screen against VEGFR2 or related kinases using fluorescence polarization assays .
- Antiproliferative Activity : Test in Hep-G2 cells with IC50 determination via MTT assays.
Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity.
Q. Example Analog Data :
| Analog Substituent | VEGFR2 IC50 (nM) | Hep-G2 IC50 (µM) |
|---|---|---|
| 5-Methylthiazole (Parent) | 12.3 | 1.8 |
| Oxazole isomer | 45.6 | 5.2 |
| Cyclopropyl variant | 8.9 | 0.9 |
Advanced: How should researchers address contradictions in biological activity data across assays?
Methodological Answer:
Assay Validation :
- Confirm target specificity using CRISPR knockouts or competitive binding assays.
- Standardize cell lines (e.g., ATCC-certified Hep-G2) and passage numbers.
Statistical Reconciliation : Apply Bland-Altman analysis to identify systematic biases between labs.
Mechanistic Follow-Up : Use SPR (Surface Plasmon Resonance) to measure binding kinetics and rule off-target effects .
Case Study : Discrepancies in kinase inhibition data may arise from ATP concentration variability in assays. Normalize results using Z’-factor scoring .
Advanced: What strategies are effective for resolving low solubility in in vivo models?
Methodological Answer:
Formulation Optimization :
- Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions.
- Assess stability via HPLC under physiological conditions (pH 7.4, 37°C).
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification to track bioavailability .
Q. Example Results :
| Formulation | Solubility (mg/mL) | Plasma t1/2 (h) |
|---|---|---|
| Parent Compound | 0.12 | 2.3 |
| PEG-400 Emulsion | 1.8 | 4.7 |
Basic: What spectroscopic techniques are essential for purity analysis?
Methodological Answer:
NMR : 1H/13C NMR to confirm tert-butyl (δ ~1.3 ppm) and thiazole protons (δ ~7.1 ppm).
LC-MS : Monitor [M+H]+ ions (e.g., m/z 386.2 for parent compound) with ESI+ ionization.
Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer:
Metabolism Prediction : Use CYP450 docking simulations (e.g., AutoDock Vina) to identify labile sites.
MD Simulations : Run 100-ns trajectories to assess conformational flexibility and solvent accessibility.
In Silico Modifications : Replace metabolically vulnerable groups (e.g., methyl → trifluoromethyl) .
Example Outcome : Replacing the thiazole methyl with CF3 increased microsomal t1/2 from 1.2 h to 6.8 h in rat liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
